2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine
CAS No.: 1044765-07-2
Cat. No.: VC2295509
Molecular Formula: C12H7BrClN3
Molecular Weight: 308.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1044765-07-2 |
|---|---|
| Molecular Formula | C12H7BrClN3 |
| Molecular Weight | 308.56 g/mol |
| IUPAC Name | 2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine |
| Standard InChI | InChI=1S/C12H7BrClN3/c13-8-4-2-1-3-7(8)12-16-9-5-6-15-11(14)10(9)17-12/h1-6H,(H,16,17) |
| Standard InChI Key | UJQWYPBWFRNPDW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NC3=C(N2)C=CN=C3Cl)Br |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NC3=C(N2)C=CN=C3Cl)Br |
Introduction
Structural Characteristics and Physical Properties
Molecular Identity and Classification
2-(2-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine belongs to the broader class of imidazopyridines, which feature a fused ring system combining an imidazole and a pyridine moiety. This particular compound is distinguished by its specific substitution pattern, with a 2-bromophenyl group at position 2 of the imidazole ring and a chlorine atom at position 4 of the pyridine component. The compound's systematic structure follows the IUPAC nomenclature guidelines for heterocyclic compounds, clearly identifying its core scaffold and substituents.
Physical and Chemical Properties
The compound possesses several distinctive physical and chemical characteristics that define its behavior in various chemical environments. Table 1 summarizes these key properties.
Table 1: Physical and Chemical Properties of 2-(2-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₇BrClN₃ | |
| Molecular Weight | 308.56 g/mol | |
| CAS Number | 1044765-07-2 | |
| MDL Number | MFCD11047352 | |
| Appearance | Solid (presumed) | - |
| Purity (Commercial) | Typically 95% |
The molecular structure features several key functional groups and structural elements that contribute to its chemical properties. The presence of halogen atoms (bromine and chlorine) provides potential sites for chemical modifications through various substitution reactions. Additionally, the nitrogen atoms in the imidazole and pyridine rings contribute to the compound's basicity and potential for hydrogen bonding, which may influence its behavior in biological systems.
Biological and Pharmaceutical Relevance
Structure-Activity Relationships
While specific biological data for 2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine is limited in the available literature, structure-activity relationship studies of similar compounds can provide insight into its potential biological behavior. The presence of halogens (bromine and chlorine) in the molecule may enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties.
Furthermore, the unique substitution pattern of this compound, particularly the 2-bromophenyl group at position 2 of the imidazole ring, could confer specific binding properties to biological targets. Related imidazopyridine derivatives have shown activity as inhibitors for various enzymes and receptors, such as Src family kinases, suggesting potential applications for this compound in similar therapeutic areas.
| Supplier | Purity | Package Sizes | Lead Time | Product Code/Identifier |
|---|---|---|---|---|
| Moldb | 95% | 1g, 5g, 25g | 1-3 weeks | M408997 |
| Vulcan Chem | Not specified | Not specified | Not specified | VC2295509 |
| Parchem | Not specified | Not specified | Not specified | Not specified |
| Other suppliers mentioned: Angene Chemical, A.J Chemicals | ~95% | Not specified | Not specified | Not specified |
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